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Application Notes and Protocols: Sol-Gel Synthesis of Ag-Sr Doped Bioactive Glass

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Compound of Interest		
Compound Name:	Silverstrontium (4/1)	
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Introduction

This document provides detailed application notes and protocols for the sol-gel synthesis of silver (Ag) and strontium (Sr) co-doped bioactive glasses. This class of biomaterials is of significant interest in bone tissue engineering and regenerative medicine due to its unique combination of properties. The incorporation of silver imparts potent antibacterial characteristics, crucial for preventing implant-associated infections. Strontium is known to enhance osteogenesis by stimulating bone formation and reducing bone resorption. The sol-gel method offers a versatile, low-temperature route to synthesize these glasses with high purity and homogeneity.[1][2][3][4]

These notes are intended to guide researchers through the synthesis, characterization, and in vitro evaluation of Ag-Sr doped bioactive glass nanoparticles.

Data Presentation Compositional and Physicochemical Properties

The following table summarizes typical compositions and resulting properties of Ag-Sr doped bioactive glass nanoparticles synthesized via a modified Stöber sol-gel process.



Glass Composition (mol%)	Particle Size (nm)	Key Features		Reference	
70SiO ₂ -(26- x)CaO-4P ₂ O ₅ - xAg ₂ O	Varies with Ag content	High	Demonstrates the effect of silver incorporation on bioactivity.	[5]	
60SiO2-(36- x)CaO-4P2O5- xSrO	Not specified	Not specified	Investigates the impact of strontium substitution on bioactivity and cell proliferation.	[6][7]	
Ag-Sr co-doped MBGNs	~130 ± 15	Mesoporous	Combines antibacterial and pro-osteogenic properties.	[2]	

Ion Release Profile

The release of therapeutic ions is critical to the bioactivity and antibacterial efficacy of the glass. The table below presents a typical ion release profile in Simulated Body Fluid (SBF).



Ion	Day 1 (ppm)	Day 7 (ppm)	Day 21 (ppm)	Release Pattern	Significan ce	Reference
Ag+	Burst release (e.g., up to 48 ppm)	Sustained release	Sustained release (within MIC levels)	Initial burst followed by sustained release	Immediate antibacteri al effect and long- term inhibition of biofilm formation.	[2][8]
Sr ²⁺	Burst release	Sustained release	Sustained release	Initial burst followed by sustained release	Promotes osteogenic differentiati on of stem cells.[5][9]	[2][8]
Si ⁴⁺	Gradual release	Gradual release	Gradual release	Sustained	Essential for bone matrix formation.	[2][8]
Ca²+	Gradual release	Gradual release	Gradual release	Sustained	Componen t of hydroxyap atite.	[2][8]

Experimental Protocols Sol-Gel Synthesis of Ag-Sr Doped Mesoporous Bioactive Glass Nanoparticles (Modified Stöber Method)

This protocol is adapted from the work of Wadood et al.[2]

Materials:

• Tetraethyl orthosilicate (TEOS)



- Triethyl phosphate (TEP)
- Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
- Strontium nitrate (Sr(NO₃)₂)
- Silver nitrate (AgNO₃)
- Ethanol (C₂H₅OH)
- Deionized water
- Nitric acid (HNO₃) (as catalyst)

Equipment:

- · Beakers and magnetic stirrers
- Heated magnetic stirring plate
- Centrifuge
- Oven
- Furnace

Procedure:

- Preparation of the Sol:
 - In a beaker, mix TEOS and ethanol and stir for 30 minutes.
 - In a separate beaker, dissolve calcium nitrate, strontium nitrate, and silver nitrate in a mixture of deionized water and nitric acid.
 - Slowly add the nitrate solution to the TEOS solution while stirring vigorously.
 - Add TEP to the mixture and continue stirring for 2 hours to allow for hydrolysis and condensation reactions to proceed.



- · Gelation and Aging:
 - Cover the beaker and leave the sol undisturbed at room temperature for approximately 72 hours to form a gel.
 - Age the gel at 60°C for 24 hours to strengthen the silica network.
- Drying and Calcination:
 - Dry the aged gel at 120°C for 48 hours to remove residual solvents.
 - Calcine the dried gel in a furnace at 700°C for 3 hours with a heating rate of 2°C/min to remove nitrates and stabilize the glass structure.
- Grinding and Sieving:
 - Grind the calcined glass into a fine powder using a mortar and pestle.
 - Sieve the powder to obtain nanoparticles of the desired size range.

Characterization of Ag-Sr Doped Bioactive Glass

- Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized nanoparticles.[2]
- Energy Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition and the successful doping of Ag and Sr.[2]
- X-ray Diffraction (XRD): To assess the amorphous or crystalline nature of the glass.
- Fourier Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the glass network.[2]
- Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To quantify the release of Si, Ca, P, Ag, and Sr ions in a simulated physiological fluid over time.

In Vitro Bioactivity Assessment

Materials:



- Synthesized Ag-Sr doped bioactive glass powder
- Simulated Body Fluid (SBF)[1][10]
- · Polyethylene containers
- Incubator at 37°C

Procedure:

- Immerse the bioactive glass powder in SBF at a concentration of 1.5 mg/mL in sterile polyethylene containers.[11]
- Incubate the containers at 37°C for various time points (e.g., 1, 3, 7, 14, and 21 days).
- After each time point, remove the powder from the SBF, gently rinse with deionized water, and dry at 60°C.
- Analyze the surface of the treated powder using XRD and FTIR to detect the formation of a hydroxyapatite (HA) layer, which indicates bioactivity.[2]

Antibacterial Activity Assessment

a) Disc Diffusion Method

Materials:

- Bacterial strains (e.g., E. coli, S. aureus)
- Mueller-Hinton agar plates
- Sterile filter paper discs
- · Synthesized bioactive glass powder
- Incubator at 37°C

Procedure:

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- Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.[12]
 [13]
- Evenly spread the bacterial suspension onto the surface of the Mueller-Hinton agar plates.
- Prepare sterile filter paper discs impregnated with a known concentration of the bioactive glass powder.
- Place the discs on the inoculated agar plates.
- Incubate the plates at 37°C for 24 hours.
- Measure the diameter of the inhibition zone around the discs. A larger diameter indicates greater antibacterial activity.[2][14]
- b) Turbidity Measurement (Broth Dilution Method)

Materials:

- Bacterial strains
- Tryptic Soy Broth (TSB) or other suitable liquid culture medium
- 96-well microplates
- Spectrophotometer (plate reader)

Procedure:

- Prepare serial dilutions of the bioactive glass powder in the liquid culture medium in a 96well plate.
- Inoculate each well with the bacterial suspension.
- Incubate the plate at 37°C for 24 hours.
- Measure the optical density (OD) at 600 nm to determine bacterial growth. Lower OD values indicate inhibition of bacterial growth.[2]



Osteogenic Differentiation Assay (Alkaline Phosphatase Activity)

Materials:

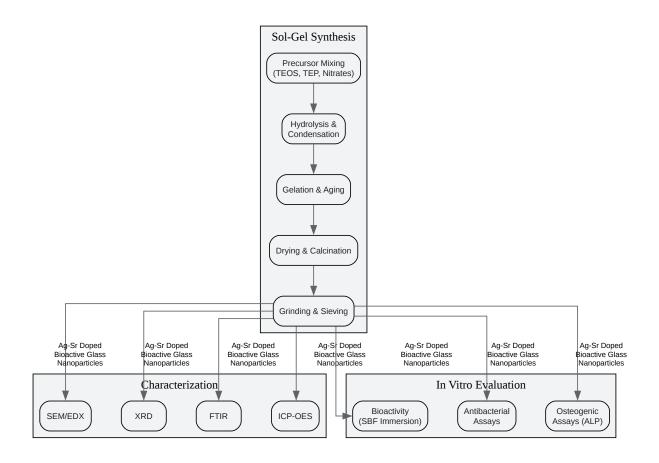
- Mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines
- Cell culture medium (e.g., DMEM) with osteogenic supplements (dexamethasone, β-glycerophosphate, ascorbic acid)
- Synthesized bioactive glass (can be in powder form or as a scaffold)
- Alkaline Phosphatase (ALP) assay kit (e.g., using p-nitrophenyl phosphate (pNPP) as a substrate)
- Cell lysis buffer

Procedure:

- Seed the cells in a culture plate with the bioactive glass material.
- Culture the cells in an osteogenic medium for specific time points (e.g., 7, 14, and 21 days).
- At each time point, lyse the cells to release intracellular proteins, including ALP.
- Perform the ALP assay according to the kit manufacturer's instructions. This typically
 involves adding the pNPP substrate, which is converted by ALP to a colored product (pnitrophenol).
- Measure the absorbance of the colored product using a spectrophotometer.
- Normalize the ALP activity to the total protein content in each sample to account for differences in cell number. An increase in ALP activity over time indicates osteogenic differentiation.[6][15][16]

Visualizations Experimental Workflow



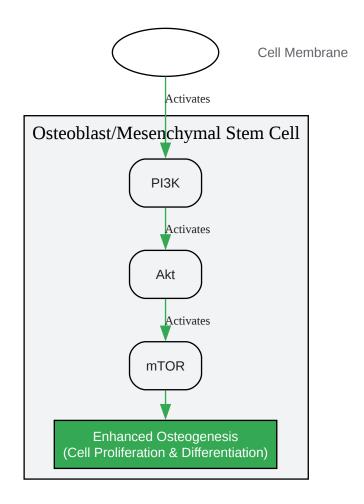


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Caption: Workflow for the synthesis and evaluation of Ag-Sr doped bioactive glass.

Signaling Pathway for Strontium-Induced Osteogenesis





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Caption: PI3K/Akt/mTOR pathway activation by Strontium ions.[17][18][19]

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